
((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyridine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl halides in the presence of a base.
Diazotization and Coupling: The diazenyl group is introduced through diazotization reactions, where an amine is converted to a diazonium salt, followed by coupling with the indole derivative.
Formation of the Pyridine Ring: The pyridine ring can be introduced through various cyclization reactions involving suitable precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Amines and reduced diazenyl derivatives.
Substitution Products: Substituted indole and pyridine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Activity Studies: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine:
Drug Development: Researchers explore the compound’s potential as a lead compound for the development of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, influencing various biological processes . The diazenyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes and proteins .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a benzyl group.
Uniqueness: The combination of the indole, diazenyl, and pyridine moieties in ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone makes it unique compared to other indole derivatives.
Properties
Molecular Formula |
C21H16N4O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(1-benzyl-2-hydroxyindol-3-yl)iminopyridine-3-carboxamide |
InChI |
InChI=1S/C21H16N4O2/c26-20(16-9-6-12-22-13-16)24-23-19-17-10-4-5-11-18(17)25(21(19)27)14-15-7-2-1-3-8-15/h1-13,27H,14H2 |
InChI Key |
IFUYGNPLUBGRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


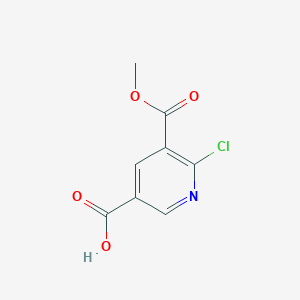
![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)
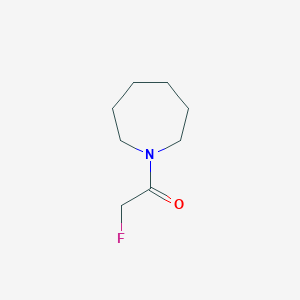
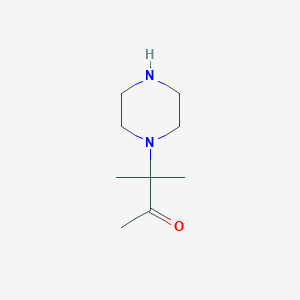
![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
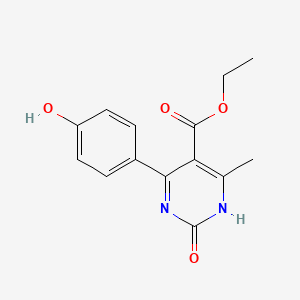

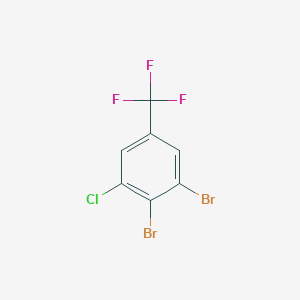

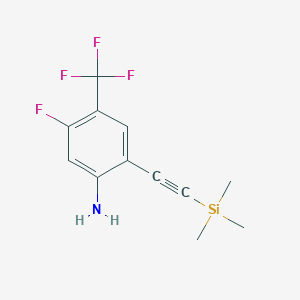

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
